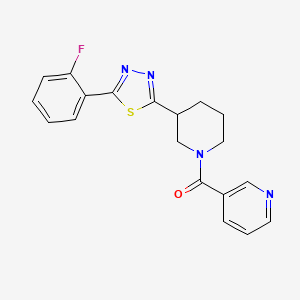
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H17FN4OS and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes a thiadiazole ring, a piperidine moiety, and a pyridine group. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | S. aureus | 12 µg/mL |
| 9a | B. cereus | 15 µg/mL |
| 16a | E. coli | 10 µg/mL |
| 17b | P. aeruginosa | 20 µg/mL |
These compounds have shown promising results in inhibiting bacterial growth, with MIC values indicating effective concentrations for antimicrobial action .
Antifungal Activity
Thiadiazole derivatives also demonstrate antifungal properties. A study highlighted that certain derivatives possess potent activity against Candida species, including strains resistant to common antifungal agents.
Table 2: Antifungal Activity of Thiadiazole Derivatives
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C1 | Candida albicans | 8 µg/mL |
| C2 | Candida glabrata | 10 µg/mL |
The antifungal mechanisms are not fully elucidated but may involve disruption of fungal cell wall synthesis or interference with membrane integrity .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Compounds like This compound have been evaluated against various cancer cell lines.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | MCF-7 | 5.69 |
| 17b | PC3 | 9.36 |
| C1 | HepG2 | 11.71 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that the compound has significant cytotoxic effects on breast cancer cells and other malignancies .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, thiadiazole derivatives have shown potential as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 4: Anti-inflammatory Effects of Thiadiazole Derivatives
| Compound | Inflammatory Model | Effectiveness |
|---|---|---|
| NTD1 | Carrageenan-induced | Significant reduction |
| NTD2 | LPS-stimulated cells | Moderate inhibition |
These findings highlight the potential of thiadiazole derivatives in treating inflammatory diseases .
Propriétés
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-16-8-2-1-7-15(16)18-23-22-17(26-18)14-6-4-10-24(12-14)19(25)13-5-3-9-21-11-13/h1-3,5,7-9,11,14H,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWELKOZUWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














